(E)-3-[1-[(2-fluorophenyl)methyl]indol-3-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
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Overview
Description
(E)-3-[1-[(2-fluorophenyl)methyl]indol-3-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile is a complex organic compound that features a unique combination of indole, benzimidazole, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[1-[(2-fluorophenyl)methyl]indol-3-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: Starting with 2-fluorobenzylamine, the indole ring is constructed through a Fischer indole synthesis.
Benzimidazole Formation: The benzimidazole moiety is synthesized from o-phenylenediamine and 6-methyl-1H-benzimidazole-2-carboxylic acid.
Coupling Reaction: The indole and benzimidazole derivatives are coupled using a palladium-catalyzed cross-coupling reaction.
Nitrile Introduction: The nitrile group is introduced via a dehydration reaction of the corresponding amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzimidazole rings.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and strong nucleophiles like sodium hydride for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the indole and benzimidazole rings.
Reduction: Amino derivatives from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-[1-[(2-fluorophenyl)methyl]indol-3-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of (E)-3-[1-[(2-fluorophenyl)methyl]indol-3-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The indole and benzimidazole rings can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound may interact with various enzymes, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-[1-(phenylmethyl)indol-3-yl]-2-(1H-benzimidazol-2-yl)prop-2-enenitrile
- (E)-3-[1-(2-chlorophenyl)methyl]indol-3-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Uniqueness
The presence of the 2-fluorophenyl group in (E)-3-[1-[(2-fluorophenyl)methyl]indol-3-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile imparts unique electronic properties, enhancing its potential interactions with biological targets and its suitability for electronic applications. This fluorine substitution can also improve the compound’s metabolic stability and bioavailability, making it a more attractive candidate for drug development.
Properties
IUPAC Name |
(E)-3-[1-[(2-fluorophenyl)methyl]indol-3-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN4/c1-17-10-11-23-24(12-17)30-26(29-23)19(14-28)13-20-16-31(25-9-5-3-7-21(20)25)15-18-6-2-4-8-22(18)27/h2-13,16H,15H2,1H3,(H,29,30)/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMYSUMNNIEHNK-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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